![molecular formula C24H25ClN2O3S B4944419 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

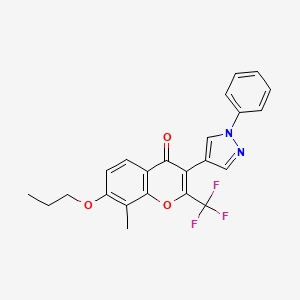

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide, commonly known as mesna, is a drug that is widely used in the treatment of chemotherapy-induced hemorrhagic cystitis. It is a synthetic compound that belongs to the family of thiol compounds and is a derivative of mercaptoacetic acid. Mesna is known for its ability to prevent the damage to the bladder caused by the chemotherapy drugs, cyclophosphamide, and ifosfamide.

Mechanism of Action

The exact mechanism of action of mesna is not fully understood. However, it is thought to work by scavenging toxic metabolites of cyclophosphamide and ifosfamide that are responsible for bladder damage. Mesna reacts with these metabolites to form stable, non-toxic compounds that are excreted in the urine.

Biochemical and physiological effects:

Mesna is rapidly absorbed after oral or intravenous administration. It is metabolized in the liver and excreted in the urine. Mesna has no significant pharmacological effects on its own and is considered to be a safe drug with few side effects.

Advantages and Limitations for Lab Experiments

Mesna is widely used in laboratory experiments to prevent the damage to the bladder caused by chemotherapy drugs. It is a safe and effective drug that has been extensively studied for its ability to prevent hemorrhagic cystitis. However, mesna has some limitations in laboratory experiments. It is not effective in preventing the damage caused by other chemotherapy drugs such as methotrexate or cisplatin. Mesna also has a short half-life and needs to be administered frequently to maintain its protective effect.

Future Directions

1. Investigating the potential use of mesna in the treatment of other conditions such as radiation-induced cystitis and sickle cell disease.

2. Developing new formulations of mesna that have a longer half-life and can be administered less frequently.

3. Studying the mechanism of action of mesna to gain a better understanding of how it prevents bladder damage.

4. Investigating the potential use of mesna in combination with other drugs to enhance its protective effect.

5. Developing new drugs that are more effective than mesna in preventing chemotherapy-induced hemorrhagic cystitis.

Synthesis Methods

Mesna is synthesized by reacting mesitylene with chlorosulfonic acid to produce mesitylene sulfonyl chloride. The mesitylene sulfonyl chloride is then reacted with 3-methylphenylglycine to produce N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine. The N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine is then reacted with thionyl chloride to produce N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide.

Scientific Research Applications

Mesna has been extensively studied for its ability to prevent chemotherapy-induced hemorrhagic cystitis. It has been shown to be effective in reducing the incidence of hemorrhagic cystitis in patients receiving high-dose chemotherapy with cyclophosphamide or ifosfamide. Mesna is also being investigated for its potential use in the treatment of other conditions such as sickle cell disease and radiation-induced cystitis.

properties

IUPAC Name |

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-16-6-5-7-21(14-16)27(31(29,30)22-10-8-20(25)9-11-22)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPJKAOQMWIKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)

![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)

![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)

![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)